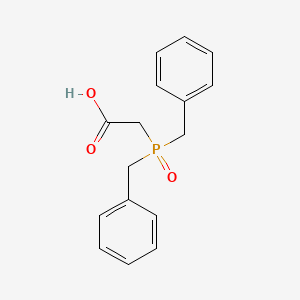

(dibenzylphosphoryl)acetic acid

Description

(Dibenzylphosphoryl)acetic acid is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to two benzyl groups and an acetic acid moiety. Its molecular structure combines the electron-withdrawing phosphoryl group with the lipophilic benzyl substituents, imparting unique physicochemical properties.

Properties

IUPAC Name |

2-dibenzylphosphorylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P/c17-16(18)13-20(19,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTBMQSYNNQGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

(Diethoxyphosphoryl)Acetic Acid (CAS 3095-95-2):

- Substituents : Diethoxy groups on the phosphoryl moiety.

- Properties : Moderate water solubility due to polar ethoxy groups; pKa of the carboxylic acid is ~2.6.

- Applications : Demonstrated efficacy in uranium adsorption when integrated into biochar matrices, achieving 97.8% removal efficiency under optimized conditions .

- Key Difference : Ethoxy groups enhance hydrophilicity compared to benzyl substituents, favoring aqueous-phase applications.

- (Dibenzylphosphoryl)Acetic Acid: Substituents: Bulky, aromatic benzyl groups on the phosphoryl moiety. Properties: Higher molecular weight (~286.26 g/mol) and lipophilicity, likely reducing water solubility but increasing affinity for organic solvents. The benzyl groups may enhance π-π interactions with aromatic contaminants or metals . Hypothetical Applications: Potential use in organic-phase extraction or as a ligand for transition metals, leveraging both -COOH and P=O coordination sites.

- Acetic Acid: Structure: Simple carboxylic acid without phosphoryl groups. Used in biochar modification to introduce -COOH groups, improving uranium adsorption from 42.4% (unmodified) to 97.2% (modified) at pH 6 .

Physicochemical Properties

| Property | (Dibenzylphosphoryl)Acetic Acid | (Diethoxyphosphoryl)Acetic Acid | Acetic Acid |

|---|---|---|---|

| Molecular Weight | ~286.26 | 196.14 | 60.05 |

| Density (g/mL) | Not reported | 1.220 | 1.049 |

| Solubility | Low in water; high in organics | Moderate in water | High |

| pKa (COOH) | ~2.5 (estimated) | ~2.8 | 4.76 |

| Adsorption Capacity (U) | Not reported | 97.8% (ASBB, 0.30 g/L dosage) | 42.4% |

Mechanism of Action in Metal Adsorption

- Phosphoryl Group : The P=O group acts as a Lewis base, coordinating with metal ions like U(VI). Benzyl substituents may enhance this interaction via electron-donating effects or π-stacking with uranyl species .

- Carboxylic Acid Group : Deprotonates at neutral pH (-COO⁻), enabling electrostatic attraction or complexation with positively charged metal ions. In ASBB, -COOH groups increased uranium removal by 35% compared to unmodified biochar .

Stability and Reusability

- ASBB (Acetic Acid-Modified Biochar) : Maintained 93% uranium adsorption efficiency after multiple cycles, attributed to stable -COO⁻ coordination and pore structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.